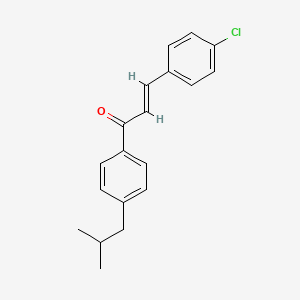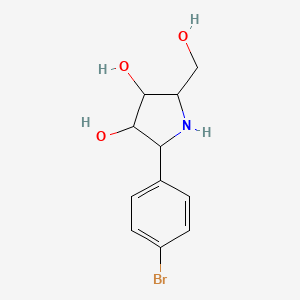
3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one, also known as Clomiphene, is a selective estrogen receptor modulator (SERM) that is commonly used in scientific research. It is a synthetic compound that has been shown to have a variety of applications in both basic and clinical research.
Wirkmechanismus
3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one works by binding to estrogen receptors in target tissues, such as the hypothalamus and pituitary gland. This results in a decrease in the negative feedback loop that normally inhibits the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). The increased levels of FSH and LH stimulate the ovaries to produce more follicles and eggs, which can increase the chances of ovulation and pregnancy.
Biochemical and Physiological Effects:
3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one has been shown to have a variety of biochemical and physiological effects. In women, it can increase the levels of estradiol and progesterone, which are important hormones for ovulation and pregnancy. In men, it can increase testosterone levels and improve sperm count and motility. In addition, 3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one has been shown to have anti-estrogenic effects in breast cancer cells, which can slow the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one has several advantages for lab experiments, including its ability to induce ovulation and regulate hormone levels in both men and women. It is also relatively easy to administer and has a well-established safety profile. However, there are also limitations to its use in lab experiments. For example, it can have variable effects on different individuals and may not be effective for all types of infertility or breast cancer.
Zukünftige Richtungen
There are several future directions for research on 3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one. One area of interest is its potential use in the treatment of other types of cancer, such as ovarian and endometrial cancer. Another area of interest is its potential use in male contraception, as it has been shown to be effective in reducing sperm count and motility. Additionally, there is ongoing research on the optimal dosing and administration of 3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one for infertility treatment and breast cancer therapy.
Synthesemethoden
3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one is synthesized through a multi-step process starting with the reaction of 4-chlorobenzaldehyde with acetone to form 3-(4-chlorophenyl)-2-butanone. This intermediate is then reacted with 4-isobutylbenzaldehyde in the presence of a base to form the final product, 3-(4-chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one is primarily used in scientific research as a tool to study the effects of estrogen on various physiological processes. It is commonly used to induce ovulation in women with infertility issues and to treat male infertility. In addition, 3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one has been shown to have anti-estrogenic effects in breast cancer cells and has been studied as a potential treatment for breast cancer.
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[4-(2-methylpropyl)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO/c1-14(2)13-16-3-8-17(9-4-16)19(21)12-7-15-5-10-18(20)11-6-15/h3-12,14H,13H2,1-2H3/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKZCMSHVHHKTL-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate](/img/structure/B1170049.png)
